1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is a urea derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxyphenylmethyl group and a 2-(2-fluorophenyl)-2-methoxypropyl moiety. The 3,4-dimethoxyphenyl group is a common feature in drugs like verapamil (a calcium channel blocker) and atracurium besylate (a neuromuscular blocker), hinting at possible applications in cardiovascular or neuromuscular systems .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4/c1-20(27-4,15-7-5-6-8-16(15)21)13-23-19(24)22-12-14-9-10-17(25-2)18(11-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPOAGMKFJHIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The 3,4-dimethoxybenzyl group is synthesized through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent.
Formation of the Fluorophenyl Intermediate: The 2-(2-fluorophenyl)-2-methoxypropyl group is synthesized by reacting 2-fluorobenzyl chloride with methoxypropylamine.
Coupling Reaction: The final step involves the coupling of the benzyl and fluorophenyl intermediates with urea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active agents and experimental derivatives. Key comparisons include:
Urea Derivatives with Aromatic Substituents
BF13928 (3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea):
- Lower molecular weight (360.47 g/mol) due to the absence of fluorophenyl and methoxypropyl groups .
Compounds with 3,4-Dimethoxyphenyl Groups
- Verapamil (2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile): Shares dual 3,4-dimethoxyphenyl groups but lacks a urea backbone. Higher molecular weight (454.60 g/mol) due to its nitrile and alkylamine chain . Demonstrated calcium channel blocking activity, suggesting the dimethoxyphenyl group’s role in receptor interaction.
- Atracurium Besylate: Contains a 3,4-dimethoxyphenylmethyl group linked to a tetrahydroisoquinolinium structure. Acts as a neuromuscular blocker, highlighting the pharmacodynamic versatility of dimethoxyphenyl motifs .
Fluorinated Analogues
- Fluorine in the 2-fluorophenyl group may enhance binding affinity to aromatic receptors (e.g., serotonin or dopamine receptors) compared to non-fluorinated analogues. This substitution is absent in BF13928 (sulfanyl) and BF13936 (thiophene), indicating divergent target selectivity.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
| Group | Target Compound | BF13928 | Verapamil |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Present | Present | Present (dual) |
| Fluorine | Yes (Ph-F) | No | No |
| Sulfur-containing | No | Yes (S) | No |
| Urea backbone | Yes | Yes | No |
Research Findings and Implications
Structural Advantages: The fluorophenyl group may confer metabolic stability and enhanced receptor binding compared to sulfur-containing analogues (e.g., BF13928) .
Activity Predictions :
- Urea derivatives often target enzymes like carbonic anhydrase or tyrosine kinases . The absence of sulfur in the target compound may reduce off-target interactions compared to BF13928/BF13936 .
- Similarity to atracurium suggests possible neuromuscular activity, though this remains speculative without direct evidence .
Limitations: No pharmacokinetic or toxicity data for the target compound are available in the provided sources. Functional comparisons are based on structural analogs; experimental validation is required.
Q & A
(Basic) What are the key steps for synthesizing 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea, and how can reaction yields be optimized?
Methodological Answer:
Synthesis involves multi-step organic reactions:
Step 1: Prepare the 3,4-dimethoxyphenylmethylamine intermediate via nucleophilic substitution or reductive amination of 3,4-dimethoxybenzaldehyde.
Step 2: Synthesize the 2-(2-fluorophenyl)-2-methoxypropyl isocyanate using phosgene or triphosgene with the corresponding amine precursor.
Step 3: Couple intermediates via urea bond formation under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Optimization Strategies:
- Use palladium catalysts for coupling reactions to enhance regioselectivity .
- Monitor reaction progress with HPLC or TLC to isolate intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
